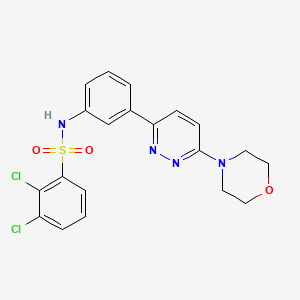

2,3-dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Description

2,3-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a dichlorinated benzene ring, a sulfonamide linker, and a 3-(6-morpholinopyridazin-3-yl)phenyl substituent.

Properties

IUPAC Name |

2,3-dichloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O3S/c21-16-5-2-6-18(20(16)22)30(27,28)25-15-4-1-3-14(13-15)17-7-8-19(24-23-17)26-9-11-29-12-10-26/h1-8,13,25H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDVSRDRDOZOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Dichloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a sulfonamide functional group, which is known for its antibacterial properties, alongside dichloro and morpholinopyridazin moieties that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈Cl₂N₄O₂S

- Molecular Weight : Approximately 463.42 g/mol

The presence of the sulfonamide group contributes significantly to its pharmacological properties, while the dichloro substituents and morpholinopyridazine ring enhance its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.

- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Sulfonamides are historically recognized for their antibacterial properties. Studies on related compounds have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives of benzenesulfonamide have demonstrated efficacy in inhibiting bacterial growth in vitro.

Cardiovascular Effects

Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters. A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts revealed notable changes in coronary resistance and perfusion pressure when treated with various sulfonamides, including those structurally related to this compound .

Case Studies

-

Study on Perfusion Pressure : In an experimental design assessing the impact of benzenesulfonamide derivatives on isolated rat hearts, researchers found that certain compounds significantly affected perfusion pressure and coronary resistance. The results indicated a potential therapeutic role for these compounds in managing cardiovascular conditions .

Group Compound Dose (nM) I Control - II Benzenesulfonamide 0.001 III Compound 2 0.001 IV Compound 3 0.001 V Compound 4 0.001 VI Compound 5 0.001 - Calcium Channel Interaction : Another study highlighted the interaction of sulfonamides with calcium channels, suggesting that similar compounds could serve as calcium channel blockers, offering insights into their potential use in treating hypertension and other cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid architecture combining sulfonamide, pyridazine, and morpholine groups. Below is a comparative analysis with structurally related sulfonamide derivatives:

Research Findings and Data Gaps

- Crystallography : Tools like SHELX and ORTEP-3 could resolve its crystal structure, aiding in structure-activity relationship (SAR) studies.

- Supplier Data : Commercial analogs (e.g., 2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide) are available but lack detailed pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.